3-Cyclopropyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine
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Overview
Description
3-Cyclopropyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyridazine ring, a pyrrolo[3,4-c]pyrrole core, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine typically involves multi-step organic reactions The process begins with the preparation of the pyridazine ring, followed by the construction of the pyrrolo[3,4-c]pyrrole core
Pyridazine Ring Formation: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Pyrrolo[3,4-c]pyrrole Core Construction: This step involves the cyclization of a suitable precursor, often through a condensation reaction.
Thiadiazole Introduction: The thiadiazole moiety is introduced via a cyclization reaction involving a thioamide and a nitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole moiety, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic nature makes it a candidate for various organic synthesis applications.
Biology and Medicine
In biology and medicine, 3-Cyclopropyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine is investigated for its potential as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(hydroxymethyl)-1,2,4-thiadiazole
- 5-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(ethyl)-1,2,4-thiadiazole
Uniqueness
The uniqueness of 3-Cyclopropyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine lies in its specific combination of heterocyclic rings and functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6OS/c1-24-10-15-18-17(25-21-15)23-8-12-6-22(7-13(12)9-23)16-5-4-14(19-20-16)11-2-3-11/h4-5,11-13H,2-3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZMRVOUTRJPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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